(R)-1-(2-Amino-ethyl)-piperidin-3-ol
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Overview
Description
®-1-(2-Amino-ethyl)-piperidin-3-ol is a chiral compound with a piperidine ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Amino-ethyl)-piperidin-3-ol typically involves the ring-opening of epoxides with amines. One common method is the acetic acid-mediated ring-opening reaction of epoxides with amines, which provides β-amino alcohols in high yields with excellent regioselectivity . This method is metal- and solvent-free, making it environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production methods for ®-1-(2-Amino-ethyl)-piperidin-3-ol often involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Amino-ethyl)-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted piperidines.
Scientific Research Applications
®-1-(2-Amino-ethyl)-piperidin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of ®-1-(2-Amino-ethyl)-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity, which are relevant to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Amino-ethyl)-piperidin-3-ol: The enantiomer of ®-1-(2-Amino-ethyl)-piperidin-3-ol, with similar chemical properties but different biological activity.
N-(2-Aminoethyl)acetamide: A related compound with an acetamide group instead of a piperidine ring, used in similar applications.
Uniqueness
®-1-(2-Amino-ethyl)-piperidin-3-ol is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to act as a ligand and its potential therapeutic properties further distinguish it from similar compounds.
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWBQHXJAUDQL-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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